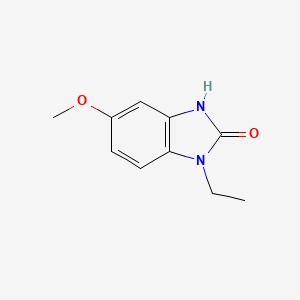
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one, commonly known as 3-methyl-5-phenyl-2,3-DHT, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. It is a synthetic compound with a molecular formula of C9H9NO2S and a molecular weight of 191.23 g/mol. 3-methyl-5-phenyl-2,3-DHT has a melting point of 206-207°C and a boiling point of 302-303°C. It is a colorless to pale yellow liquid with a slight odor.
Applications De Recherche Scientifique
3-methyl-5-phenyl-2,3-DHT has been studied for its potential use in a variety of scientific applications. It has been studied as an antioxidant, anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a drug delivery system for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-methyl-5-phenyl-2,3-DHT is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-phenyl-2,3-DHT have been studied in a variety of organisms. In mice, 3-methyl-5-phenyl-2,3-DHT has been shown to reduce inflammation and oxidative stress. In rats, it has been shown to reduce the production of pro-inflammatory cytokines. In human cells, it has been shown to reduce the growth of cancer cells and inhibit the production of COX-2 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for research on 3-methyl-5-phenyl-2,3-DHT include further studies on its mechanism of action, its potential use as a drug delivery system, and its effects on other diseases such as diabetes and Alzheimer’s disease. Additionally, further studies on its safety and efficacy in humans are needed before it can be used clinically. Other possible future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields such as agriculture and industry.
Méthodes De Synthèse
3-methyl-5-phenyl-2,3-DHT can be synthesized using a number of different methods. One method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium or potassium hydroxide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium or potassium formate. Another method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium azide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium formate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves the condensation of 2-aminothiophenol with acetophenone followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-aminothiophenol", "acetophenone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g) and acetophenone (1.2 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture and add hydrochloric acid until pH 2 is reached.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dissolve the precipitate in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL).", "Step 6: Heat the mixture under reflux for 2 hours.", "Step 7: Cool the mixture and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry in a vacuum oven to obtain 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one (yield: 80%)." ] } | |
Numéro CAS |
86869-45-6 |
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



